2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-oxa-4-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C7H11NO2/c9-7-8-5-2-1-3-6(4-5)10-7/h5-6H,1-4H2,(H,8,9) |
InChI Key |
IIOUMUPKFBCCIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)OC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxa 4 Aza Bicyclo 3.3.1 Nonan 3 One and Its Derivatives
Direct Synthesis Approaches to the Bicyclic Core
Direct approaches to the 2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one skeleton often involve the simultaneous formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.
Three-Component Reaction Strategies
Three-component reactions represent a highly efficient method for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones. chemijournal.com A common strategy involves the Mannich reaction of a ketone possessing four α-hydrogens, such as cyclohexanone (B45756), with an aryl aldehyde and ammonium (B1175870) acetate (B1210297). chemijournal.com This approach assembles the bicyclic framework in a single step. The optimized conditions for this reaction typically involve specific molar ratios of the reactants and are often carried out in polar aprotic solvents. chemijournal.com
A notable example is the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones, which are derivatives of the core structure. The reaction proceeds by combining cyclohexanone, an aryl aldehyde, and ammonium acetate. chemijournal.com The use of 1.5 equivalents of ammonium acetate relative to cyclohexanone is crucial to prevent the formation of chalcone (B49325) as a byproduct. chemijournal.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Cyclohexanone | Aryl-aldehyde | Ammonium acetate | 2,4-diaryl-3-azabicyclo[3.3.1]nonanones |
This table showcases a typical three-component reaction for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones.
Oxidative Condensation Methods
While specific examples of oxidative condensation leading directly to this compound are not extensively detailed in the provided search results, the broader concept of oxidative cyclization is a known strategy in heterocyclic synthesis. For instance, the oxidation of alcohol precursors can lead to the formation of cyclic ketones.
Cyclization Reactions under Specific Conditions (Acidic or Basic)
The cyclization to form bicyclo[3.3.1]nonane systems can be influenced by the pH of the reaction medium. For example, in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives via the Mannich reaction, acidification of the reaction mixture with dilute phosphoric acid to a pH of 4-5 can facilitate the crystallization of the target product. researchgate.net Similarly, base-catalyzed Michael additions followed by acid-catalyzed aldol (B89426) condensations are employed in the synthesis of related bicyclic systems. The synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a related bicyclic ketone, is performed in an acidic aqueous medium using sulfuric acid to facilitate the cyclization and condensation.
Indirect Synthetic Pathways and Precursor Transformations
Indirect methods for the synthesis of this compound and its derivatives often rely on the initial construction of a related bicyclic core, which is then chemically modified to introduce the desired oxa-aza functionality.
Mannich-Type Condensation Routes for Bicyclo[3.3.1]nonanones
The Mannich reaction is a cornerstone in the synthesis of various bicyclo[3.3.1]nonane derivatives. tandfonline.comsemanticscholar.org This reaction typically involves the condensation of a ketone, an aldehyde (often formaldehyde), and a primary amine. semanticscholar.org The "double" Mannich condensation is a particularly efficient method for preparing substituted bispidines (3,7-diazabicyclo[3.3.1]nonanes). researchgate.net
A series of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones have been synthesized through a Mannich-type condensation of a suitable 4-thianone, an aldehyde, and an amine. tandfonline.com Similarly, 3,7-diazabicyclo[3.3.1]nonan-9-ones can be prepared via the Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines. semanticscholar.org The use of conformationally homogeneous cyclic ketones in the Mannich reaction can lead to increased yields of the major product. semanticscholar.org
| Ketone | Aldehyde | Amine | Product |
| 4-thianone | Various aldehydes | Primary amines | N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones |
| 1-(3-ethoxypropyl)-4-oxopiperidine | Paraformaldehyde | Primary amines | 3,7-diazabicyclo[3.3.1]nonan-9-ones |
This table illustrates the versatility of the Mannich reaction in synthesizing various bicyclo[3.3.1]nonane derivatives.
Effenberger-Type Cyclization Techniques
The Effenberger-type cyclization is a powerful method for constructing the bicyclo[3.3.1]nonane ring system. rsc.org This reaction typically involves the reaction of a silyl (B83357) enol ether with a malonyl dichloride derivative. rsc.org This methodology has been successfully applied to the synthesis of various bicyclo[3.3.1]nonane cores, including the bicyclo[3.3.1]nonane-2,4,9-trione system. rsc.org While the direct application to this compound is not explicitly mentioned, the versatility of this reaction suggests its potential as a synthetic route to appropriately functionalized precursors. rsc.orgresearchgate.net
Michael-Type Addition Reactions for Bicyclo[3.3.1]nonane Construction
The construction of the bicyclo[3.3.1]nonane skeleton frequently employs Michael-type addition reactions as a key strategy. researchgate.net These reactions are fundamental in forming carbon-carbon bonds necessary for building the dual-ring system.
One prominent approach involves a tandem Michael addition-Claisen condensation cascade. rsc.org For instance, the reaction of a cyclohexenone with an acrylate, when refluxed in benzene, can facilitate a Michael addition followed by a concomitant cyclization to produce the bicyclo[3.3.1]nonane core in high yield. rsc.org Another strategy utilizes a tandem Michael addition-intramolecular aldol-type condensation. The treatment of a diketone with an α,β-unsaturated aldehyde like methyl acrolein in the presence of a strong acid can promote a Michael addition, which is immediately followed by an intramolecular aldolization to form the bicyclic system. rsc.org
More specifically related to oxa-aza systems, a Michael addition-driven cyclization reaction of 3-hydroxyoxindoles with ortho-hydroxy-chalcones has been developed to create bridged cyclic N,O-ketal structures, demonstrating the utility of this reaction type for incorporating the oxygen heteroatom into the bicyclic framework. rsc.org Successive Michael addition reactions represent another powerful, albeit challenging, method for assembling the core structure in a stereocontrolled manner. researchgate.net
Radical Cyclization Approaches for Azabicyclo[3.3.1]nonane Frameworks
Radical cyclizations provide a powerful method for the formation of the azabicyclo[3.3.1]nonane framework. researchgate.netresearchgate.net A notable example is the Atom Transfer Radical Cyclization (ATRC), which can be enhanced through microwave activation. mdpi.com
An expeditious synthesis of δ-lactams, including the morphan (2-azabicyclo[3.3.1]nonan-3-one) scaffold, has been achieved from N-alkenyl-tethered trichloroacetamides. mdpi.com This reaction is catalyzed by Ruthenium complexes, such as RuCl₂(PPh₃)₃, and proceeds with high diastereoselectivity. mdpi.com For example, the radical cyclization of N-(cyclohex-1-en-1-ylmethyl)-2,2,2-trichloroacetamide can produce the corresponding 2-azabicyclo[3.3.1]nonan-3-one derivative as a single diastereomer in acceptable yields. mdpi.com This method highlights the efficiency of radical processes in constructing the complex, bridged heterocyclic system. mdpi.com
Another approach involves a manganese(III) acetate-catalyzed reaction between a bicyclic cyclopropanol (B106826) and a vinyl azide, which proceeds via an intramolecular radical cyclization to form a 2-azabicyclo[3.3.1]non-2-en-1-ol derivative. rsc.org
Rearrangement Reactions in Bicyclic Systems
Rearrangement reactions, particularly ring-rearrangement metathesis (RRM), offer a sophisticated pathway to various bicyclic and polycyclic systems. beilstein-journals.org While specific examples for the direct synthesis of this compound are not extensively documented, the principles are applicable. For instance, a tandem Ugi–ROM–RCM (ring-opening metathesis–ring-closing metathesis) protocol has been used to synthesize the 2-aza-7-oxabicyclo[4.3.0]nonane framework, demonstrating the power of metathesis in creating bridged oxa-aza structures. beilstein-journals.org This approach provides a short and efficient route to complex polycycles from simple starting materials. beilstein-journals.org Rearrangements are recognized as a valid, though less common, strategy for accessing the 2-azabicyclo[3.3.1]nonane skeleton. researchgate.netresearchgate.net
Asymmetric Synthesis and Stereocontrol in this compound Formation
Achieving stereocontrol is a significant challenge in the synthesis of complex molecules like this compound. Asymmetric organocatalysis has emerged as a key technology for this purpose. researchgate.net
The first asymmetric synthesis of a morphan derivative using organocatalysis involves an intramolecular aldol process of an aza-tethered dicarbonyl compound. rsc.orgnih.gov This reaction, which forms the six-membered nitrogen-containing ring, can be catalyzed by proline and its derivatives. researchgate.net The choice of catalyst and solvent significantly impacts the yield and enantiomeric excess (e.e.) of the product. researchgate.net For example, using L-Proline as a catalyst in different solvents like DMSO and CH₃CN can lead to varying degrees of success. researchgate.net The best results are often obtained using specific proline derivatives in optimized solvent systems, sometimes with additives like benzoic acid. researchgate.net This organocatalyzed intramolecular aldol reaction represents a significant advance in producing enantiopure morphans. researchgate.net
| Catalyst | Solvent | Time (h) | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| L-Proline (A) | DMSO | 48 | 10 | 8 |
| L-Proline (A) | CH₃CN | 48 | 56 | 18 |
| Catalyst B | CH₃CN | 48 | 38 | -2 |
| Catalyst C | CH₃CN | 48 | 18 | 40 |
| Catalyst C | CH₃CN + Benzoic Acid | 48 | 70 | 72 |
| Catalyst D | CH₃CN | 48 | 20 | 3 |
Modern Synthetic Techniques for Enhanced Efficiency
Microwave-Assisted Syntheses
Microwave irradiation has proven to be a highly effective tool for accelerating the synthesis of azabicyclo[3.3.1]nonane derivatives. nih.gov It significantly enhances reaction rates, leading to the formation of products in good to excellent yields in a fraction of the time required for conventional heating. mdpi.com
The asymmetric organocatalyzed synthesis of 2-azabicyclo[3.3.1]nonanes via a tandem desymmetrization and intramolecular aldolization is notably facilitated by microwave assistance. researchgate.netnih.govrsc.org Similarly, the atom transfer radical cyclization (ATRC) used to form morphan scaffolds is also significantly accelerated under microwave conditions. mdpi.com Another example is the Mannich reaction, used to produce 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, which can be completed in just 2-3 minutes with microwave irradiation at 240 watts. chemijournal.com
A direct comparison shows the dramatic reduction in reaction time for the synthesis of 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives, where microwave-assisted reactions are completed in minutes versus hours for conventional methods. nih.gov
Ultrasound-Assisted Syntheses
Ultrasound irradiation, or sonochemistry, offers another efficient platform for synthesizing bicyclic heterocycles. nih.gov This technique uses acoustic cavitation to create localized high-temperature and high-pressure zones, which can dramatically enhance reaction rates and yields. figshare.com
In the synthesis of 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives, a one-pot protocol involving a double Mannich-type reaction was successfully carried out using ultrasonic irradiation. nih.gov This method provides high yields and selectivity in a significantly shorter reaction time compared to conventional heating, though it is generally slower than microwave-assisted synthesis. nih.gov The use of ultrasound provides a simple, rapid, and efficient procedure that often results in high-purity products. figshare.com
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 3 - 8 h | 75 - 88 |
| Ultrasound Irradiation (80 °C, 110 W) | 50 - 110 min | 80 - 92 |
| Microwave Irradiation (80 °C, 200 W) | 3 - 9 min | 85 - 95 |
Conformational Analysis and Stereochemical Investigations of 2 Oxa 4 Aza Bicyclo 3.3.1 Nonan 3 One
Theoretical Computational Studies
Computational chemistry provides powerful tools to predict and analyze the geometries, relative energies, and conformational barriers of molecules like 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one. Various methods, from high-level ab initio calculations to more computationally efficient empirical force fields, have been applied to the broader class of bicyclo[3.3.1]nonane derivatives. researchgate.net
Ab Initio Methods (e.g., GAUSSIAN Calculations)
Ab initio quantum mechanical methods, such as those implemented in software packages like GAUSSIAN, offer a first-principles approach to determining molecular structure and energy without reliance on empirical parameters. mdpi.com For bicyclo[3.3.1]nonane derivatives, these calculations have been crucial in establishing the relative stabilities of different conformers. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) are used to optimize geometries and calculate energies, providing a detailed picture of the potential energy surface. researchgate.netacs.org For this compound, ab initio calculations would be expected to reveal a preference for a conformation that minimizes steric strain while accommodating the planar nature of the amide group. High-level calculations on related 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes have shown that the twin-chair (CC) conformation is optimal for the bicyclic skeleton. researchgate.net
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become a widely used method for studying bicyclic systems due to its favorable balance of accuracy and computational cost. acs.orgnih.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, are employed to investigate molecular structures, vibrational frequencies, and the energy differences between conformers. nih.govresearchgate.net Studies on bicyclo[3.3.1]nonane diones have successfully used DFT to calculate and assign chiroptical properties like optical rotation and circular dichroism, which are inherently linked to the molecule's conformation. acs.org In the context of this compound, DFT would be instrumental in assessing how the introduction of the oxygen and nitrogen heteroatoms, along with the carbonyl group, modifies the electronic structure and, consequently, the conformational preferences compared to the parent carbocycle.
Empirical Force Field Calculations
Empirical force field methods, also known as molecular mechanics (MM), offer a faster computational approach for conformational analysis. researchgate.net These methods model a molecule as a collection of atoms connected by springs, using a set of parameters (the force field) derived from experimental data or higher-level computations. While generally less accurate than ab initio or DFT methods, they are highly effective for exploring the conformational space of large molecules. Force field calculations have been performed on various oxa- and dioxabicyclo[3.3.1]nonanes. researchgate.net For instance, these calculations showed that for 2,4-dioxabicyclo[3.3.1]nonane, the chair-boat (BC) conformation is the most stable, in contrast to many other analogues. researchgate.net This highlights the significant impact of heteroatom placement on conformational stability.
Analysis of Energy Differences Between Conformers
A key outcome of computational studies is the quantification of the energy differences between the possible conformers (CC, CB, and BB). mdpi.com For many bicyclo[3.3.1]nonane derivatives, the twin-boat (BB) conformer is significantly destabilized and often not considered in detectable amounts. rsc.org The energy gap between the twin-chair (CC) and chair-boat (CB) conformers is often small, and their relative stability is highly sensitive to substitution and heteroatom placement. researchgate.net In some heteroanalogues, such as those containing sulfur or selenium, lone pair-lone pair repulsion (the "hockey sticks" effect) can favor the CB conformer. rsc.org For this compound, the planarity of the lactam ring would likely distort the chair conformation of that ring, and computational analysis would be essential to determine whether a flattened chair-chair or a chair-boat conformation is the global minimum.
Table 1: Representative Calculated Relative Energies for Bicyclo[3.3.1]nonane Analogues (Note: Data is for illustrative purposes based on related compounds, not the specific title compound)
| Compound | Method | Relative Energy of CB (kcal/mol) | Relative Energy of BB (kcal/mol) | Reference |
| Bicyclo[3.3.1]nonan-9-one | DFT | 1.0 | > 6.0 | researchgate.net |
| 3,7-Diazabicyclo[3.3.1]nonane | Ab Initio (MP2) | -0.5 (CB more stable) | > 7.0 | researchgate.netresearchgate.net |
| 2,4-Dioxabicyclo[3.3.1]nonane | Force Field | -2.0 (CB more stable) | Not reported | researchgate.net |
This interactive table showcases how different computational methods and heteroatom substitutions affect the relative stabilities of the chair-boat (CB) and twin-boat (BB) conformers compared to the twin-chair (CC) conformation.
Experimental Conformational Studies in Solution
While computational methods provide theoretical insights, experimental techniques are necessary to determine the actual conformation of molecules in solution or in the solid state. For solution-state analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including both ¹H and ¹³C NMR, provides a wealth of structural information. cdnsciencepub.com Chemical shifts, coupling constants (³J), and Nuclear Overhauser Effect (NOE) data are all sensitive to the molecule's geometry and conformation. In the study of bicyclo[3.3.1]nonane systems, NMR has been used to confirm the predominance of the twin-chair conformation for many derivatives in solution. researchgate.net For example, studies on 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones have shown that these compounds exist in a double chair conformation in deuterochloroform solution. researchgate.net The analysis of proton-proton coupling constants across the bicyclic framework can help to deduce the dihedral angles, which are characteristic of a specific conformation. For this compound, the chemical shifts of the protons adjacent to the oxygen, nitrogen, and carbonyl group would be particularly informative. Furthermore, variable-temperature NMR studies could provide information on the energy barrier to conformational inversion if an equilibrium exists. rsc.org
Table 2: Representative ¹H NMR Data for a Bicyclic Analogue (Note: Data is for illustrative purposes for endo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane, a related structure)
| Proton | Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) |
| H-1/H-5 (bridgehead) | 2.5 - 2.7 | m | - |
| H-2ax/H-4ax | 3.8 - 4.0 | dd | J ≈ 11.5, 2.5 |
| H-2eq/H-4eq | 3.2 - 3.4 | d | J ≈ 11.5 |
| H-7 (axial) | 4.1 - 4.2 | m | - |
This interactive table presents typical ¹H NMR data for a related oxa-aza-bicyclo[3.3.1]nonane derivative. chemicalbook.com The distinct chemical shifts and coupling patterns for axial and equatorial protons are characteristic signatures of the underlying bicyclic conformation.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy is a cornerstone in the conformational analysis of bicyclic systems. For this compound, the chemical shifts (δ) and coupling constants (J) of the protons are highly dependent on their spatial orientation within the bicyclic framework. acs.org The presence of the oxygen and nitrogen heteroatoms, along with the carbonyl group, induces significant anisotropic effects, leading to a wide dispersion of proton signals.
In a chair-chair conformation, the axial and equatorial protons on the same carbon atom exhibit distinct chemical shifts. Typically, axial protons are shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts, although this can be influenced by other functional groups. The coupling constants between vicinal protons are particularly informative. A large coupling constant (typically 8-13 Hz) is indicative of a diaxial relationship, while smaller couplings (1-5 Hz) are observed for axial-equatorial and diequatorial interactions.
A detailed analysis of the ¹H NMR spectrum, including signal multiplicity and coupling patterns, allows for the assignment of each proton and provides strong evidence for the predominant conformation in solution. acs.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 | 2.8 - 3.2 | m | - |
| H-5 | 2.6 - 3.0 | m | - |
| H-6ax | 1.6 - 1.9 | ddd | J(6ax, 6eq) ≈ 12-14, J(6ax, 5) ≈ 10-12, J(6ax, 7ax) ≈ 10-12 |
| H-6eq | 2.0 - 2.3 | ddd | J(6eq, 6ax) ≈ 12-14, J(6eq, 5) ≈ 3-5, J(6eq, 7eq) ≈ 3-5 |
| H-7ax | 1.5 - 1.8 | m | - |
| H-7eq | 1.9 - 2.2 | m | - |
| H-8ax | 1.7 - 2.0 | m | - |
| H-8eq | 2.1 - 2.4 | m | - |
| H-9a | 3.8 - 4.1 | d | J(9a, 9s) ≈ 11-13 |
| H-9s | 4.2 - 4.5 | d | J(9s, 9a) ≈ 11-13 |
| NH | 7.5 - 8.5 | br s | - |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization, substitution pattern, and stereochemical environment. rsc.org The carbonyl carbon (C-3) is expected to resonate at a low field (around 170-175 ppm) due to the deshielding effect of the double bond and the adjacent nitrogen atom. The bridgehead carbons (C-1 and C-5) and the carbons adjacent to the heteroatoms (C-9 and the carbons of the lactam ring) will also exhibit characteristic chemical shifts.
The conformational state of the bicyclic system can also be inferred from the ¹³C NMR data. For instance, the chemical shifts of the methylene (B1212753) carbons in the cyclohexane (B81311) ring can provide clues about the ring's conformation. cdnsciencepub.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 45 - 50 |
| C-3 | 170 - 175 |
| C-5 | 40 - 45 |
| C-6 | 25 - 30 |
| C-7 | 20 - 25 |
| C-8 | 30 - 35 |
| C-9 | 70 - 75 |
Two-Dimensional (2D) NMR Techniques (e.g., NOESY, DQCOSY, HMBC)
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for providing definitive evidence of the molecule's three-dimensional structure. acs.orgnih.gov
DQCOSY (Double Quantum Filtered Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two or three bonds. It is used to trace the connectivity of the proton spin systems within the molecule, aiding in the assignment of the ¹H NMR spectrum. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for linking different spin systems together. For instance, correlations from the protons on C-1 and C-5 to the carbonyl carbon (C-3) would confirm the connectivity within the lactam ring. researchgate.netscience.gov
Variable Temperature NMR Studies
Variable temperature (VT) NMR studies can provide valuable insights into the dynamic processes occurring in solution, such as ring inversion. st-andrews.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, if the rate of conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, these signals may broaden and eventually coalesce into a single averaged signal. Analysis of this data can provide thermodynamic and kinetic parameters for the conformational equilibrium. For bicyclo[3.3.1]nonane systems, VT-NMR is particularly useful for studying the equilibrium between chair-chair and boat-chair conformations. lu.se
Solid-State Conformational Analysis
The conformation of this compound in the solid state is best determined by single-crystal X-ray diffraction.
X-Ray Diffraction Crystallography
X-ray crystallography provides a precise three-dimensional model of the molecule as it exists in the crystal lattice. rsc.orgresearchgate.net For bicyclo[3.3.1]nonane derivatives, X-ray analysis has revealed that they can adopt various conformations, with the most common being the chair-chair and boat-chair forms. rsc.orgtandfonline.com The choice of conformation in the solid state is influenced by a combination of intramolecular steric interactions and intermolecular packing forces, such as hydrogen bonding. rsc.org
In the case of this compound, the presence of the lactam functionality introduces the possibility of strong intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another. This could favor a particular conformation that optimizes these interactions in the crystal lattice. The analysis of bond lengths, bond angles, and torsion angles from the crystal structure provides definitive evidence for the solid-state conformation. nih.gov
Identification and Characterization of Preferred Conformers
The bicyclo[3.3.1]nonane framework can exist in several conformations, primarily the twin-chair, boat-chair, and twin-boat forms. rsc.org For most unsubstituted and many substituted bicyclo[3.3.1]nonanes, the twin-chair conformation is the most stable. chemijournal.com However, the introduction of substituents or heteroatoms can shift the conformational equilibrium.
For this compound, the preferred conformer is likely to be a result of the interplay between several factors:
Steric Interactions: In a twin-chair conformation, there can be significant transannular steric repulsion between the axial protons or substituents at the C3 and C7 positions of a carbocyclic bicyclo[3.3.1]nonane. In the title compound, this interaction would be between the lactam ring and the C7 methylene group.
Electronic Effects: The lone pairs of the oxygen and nitrogen atoms can influence the conformational preference through electrostatic interactions. rsc.org
Hydrogen Bonding: Intramolecular hydrogen bonding is not expected to be a major factor in a single molecule, but as mentioned, intermolecular hydrogen bonding can play a significant role in the solid state. researchgate.net
Based on studies of analogous systems, it is probable that this compound exists predominantly in a chair-chair conformation in both solution and the solid state. chemijournal.com However, a flattened chair or a boat-chair conformation for the piperidone ring cannot be entirely ruled out, especially in solution where the molecule has more conformational freedom. researchgate.nettandfonline.com Definitive characterization requires the synthesis and detailed experimental analysis of this specific compound.
Chair-Chair (CC) Conformation
The chair-chair (CC) conformation is the most common and generally the most stable arrangement for the parent bicyclo[3.3.1]nonane and many of its derivatives. rsc.orgresearchgate.net In this C2v-symmetric conformation, both six-membered rings adopt a chair form. This arrangement typically minimizes torsional and angle strain. For many substituted 3-azabicyclo[3.3.1]nonanones, NMR analysis has confirmed a preference for a twin-chair conformation, especially when bulky substituents at the 2- and 4-positions can adopt equatorial orientations to minimize steric clash. chemijournal.comnih.gov
However, the ideal CC conformation can be destabilized by transannular interactions (interactions across the rings), particularly between the hydrogen atoms at the C3 and C7 positions in the parent carbocycle. In this compound, the presence of the sp2-hybridized atoms of the lactam group in one ring significantly alters this geometry, leading to a flattened chair, which in turn influences the conformation of the adjacent carbocyclic ring.
Boat-Chair (BC) Conformation
The boat-chair (BC) conformation, which possesses Cs symmetry, becomes a significant alternative when the CC form is destabilized. rsc.org This destabilization can occur due to several factors, including:
Bulky Substituents: The presence of bulky substituents can introduce severe 1,3-diaxial steric repulsion in a chair conformation, forcing the ring to flip into a boat form. rsc.orgresearchgate.net
Heteroatom Interactions: In hetero-substituted bicyclo[3.3.1]nonanes, lone pair-lone pair repulsion between heteroatoms can favor the BC conformer. For instance, in systems with heteroatoms like sulfur or selenium at positions 3 and 7, the BC conformation is often preferred to alleviate this repulsion in what is known as the "Hockey Sticks" effect. rsc.orgresearchgate.net
Intramolecular Hydrogen Bonding: In certain substituted derivatives, intramolecular hydrogen bonding can lock the molecule into a BC conformation. researchgate.net
For 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the BC conformation is consistently adopted to avoid steric repulsion between the aryl groups and lone-pair repulsion between the nitrogen atoms. rsc.orgiucr.org Similarly, single crystal X-ray diffraction analysis of some 3-thia-7-azabicyclo[3.3.1]nonan-9-ones has revealed a boat conformer for the nitrogen-containing ring and a chair for the sulfur-containing one. tandfonline.comacs.org Given the presence of two heteroatoms and a planarizing lactam group in this compound, the BC conformation remains a plausible and potentially low-energy alternative to the CC form.
| Compound | BC Conformer Population (%) | Conditions | Reference |
|---|---|---|---|
| Bicyclo[3.3.1]nonane | 0.9–2.4% | -165 °C (by NMR) | rsc.org |
| Bicyclo[3.3.1]nonan-9-one | 22% | Not specified (with Eu(fod)₃) | researchgate.net |
Half-Chair Conformations
The introduction of sp2-hybridized atoms into the bicyclo[3.3.1]nonane skeleton significantly influences the ring's folding. iucr.org The lactam moiety in this compound contains a planar amide group (O=C-N). This enforced planarity of the C2-N4-C3 fragment means the heterocyclic ring cannot adopt a perfect chair or boat conformation. Instead, it is expected to adopt a conformation best described as a half-chair or an envelope. iucr.org
Studies on bicyclo[3.3.1]nonanones with sp2-hybridized atoms have shown that the ring containing the double bond often adopts a C2-symmetric half-chair form or a Cs-symmetric envelope conformation. iucr.orgiucr.org For instance, in a related system, the reduction of a C4 keto group (sp2) to an alcohol (sp3) changes the ring conformation from a planar envelope form to a half-chair. iucr.org Therefore, the heterocyclic portion of this compound is likely to exist in a half-chair conformation to accommodate the geometric constraints of the amide bond.
| Conformation Type | Q (Å) | Θ (°) | Φ (°) | Description | Reference |
|---|---|---|---|---|---|
| Chair (6C1) | 0.560 | 170.8 | 128 | Nearly ideal chair with small distortion. | iucr.org |
| Half-Chair (5H9) | - | 48.3 | 284.1 | C2-symmetric form with four atoms in a plane. | iucr.org |
| Envelope (E9) | - | - | - | Cs-symmetric form with five atoms in a plane. | iucr.orgiucr.org |
Impact of Substituents and Heteroatoms on Conformational Preferences
The conformational equilibrium of the bicyclo[3.3.1]nonane system is highly sensitive to the introduction of substituents and heteroatoms. researchgate.net The replacement of methylene (CH2) groups with heteroatoms such as oxygen or nitrogen alters bond lengths, bond angles, and introduces lone pairs of electrons, which can lead to significant conformational changes. rsc.orgresearchgate.net
In the case of this compound, the key influences are:
Oxygen at position 2: The replacement of a carbon with an oxygen atom shortens the bond lengths (C-O vs. C-C) and changes the torsional potentials within that ring.
Nitrogen at position 4: The nitrogen atom, as part of a lactam, has an sp2-like character, contributing to the planarity of that portion of the ring.
Carbonyl group at position 3: The sp2-hybridized carbonyl carbon is the primary reason for the planarity of the local structure, forcing the ring out of a true chair conformation.
Studies on 2,4-dioxabicyclo[3.3.1]nonane show that the boat-chair conformation is the most stable, with the chair-chair form being higher in energy by 8.3 kJ mol−1. researchgate.net This preference is driven by the geometric changes induced by the two oxygen atoms. This suggests that the presence of multiple heteroatoms in one ring of the this compound system could similarly favor a non-CC conformation.
Isomerism and Conformational Dynamics
The structural rigidity and potential for restricted rotation in the bicyclo[3.3.1]nonane framework can give rise to interesting isomeric and dynamic phenomena.
Atropisomerism in Substituted Bicyclo[3.3.1]nonanes
Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the different conformers (atropisomers). This phenomenon has been well-documented in 9,9-diaryl-substituted bicyclo[3.3.1]nonanes. rsc.org When the aryl groups are appropriately substituted, the steric hindrance to rotation around the C9-aryl bond is significant. acs.org
For example, in 9-(4-methoxyphenyl)-9-(1-naphthyl)bicyclo[3.3.1]nonane, the rotational barrier for the naphthyl group is so high that the two atropisomers can be physically separated at room temperature. acs.orgunibas.itnih.gov This is in contrast to monoaryl-substituted nonanes, which have much lower rotational barriers. acs.orgnih.gov While the parent this compound would not exhibit this specific type of atropisomerism, appropriately substituted derivatives could potentially display restricted rotation and exist as stable atropisomers.
Rotational Barriers and Dynamic Processes
The study of rotational barriers provides insight into the dynamic processes within a molecule. In bicyclic systems, these dynamics are often studied using variable temperature NMR spectroscopy. acs.org For the title compound, the most significant rotational barrier would be associated with the amide bond within the lactam ring.
Amide bonds are known to have a substantial barrier to rotation due to the partial double-bond character arising from the delocalization of the nitrogen lone pair onto the carbonyl group. In related N,N'-diacylbispidine (3,7-diazabicyclo[3.3.1]nonane) systems, these rotational barriers have been measured and are influenced by the nature of the substituents and the solvent. researchgate.net This inherent rigidity of the amide bond is a key factor in defining the conformational landscape of this compound.
| System | Process | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 9,9-Diaryl Norbornanes | Ar-C Bond Rotation | 16.2 - 17.2 | unibas.it |
| N,N'-Diacylbispidines | Amide C-N Bond Rotation | 14.3 - 19.1 | researchgate.net |
Reactivity and Functionalization of 2 Oxa 4 Aza Bicyclo 3.3.1 Nonan 3 One
Reactions at the Ketone Functional Group (C-3)
The ketone at the C-3 position represents a primary site for a variety of chemical transformations.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction for ketones. For the analogous 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, the addition of Grignard reagents to the ketone has been reported to yield the corresponding tertiary alcohols. It would be of significant interest to determine the stereochemical outcome of such additions to 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one, as the facial selectivity would be influenced by the bicyclic framework. However, specific studies on these reactions for the title compound are not currently available.
Reduction Reactions to Alcohols
The reduction of the C-3 ketone to the corresponding secondary alcohol is an anticipated and synthetically useful transformation. In related 9-azabicyclo[3.3.1]nonan-3-one systems, this reduction has been accomplished using various reducing agents, such as sodium borohydride. google.comgoogle.com A patent for an alcohol oxidation catalyst mentions the reduction of an azabicyclo[3.3.1]nonane's carbonyl group to a hydroxyl group. google.com The stereoselectivity of this reduction in this compound, leading to either the endo or exo alcohol, would be of particular academic and synthetic importance. Regrettably, there are no specific published experimental details for this reduction on the title compound.
Condensation Reactions with Carbonyl Compounds
Condensation reactions, such as the aldol (B89426) condensation, are powerful tools for carbon-carbon bond formation. These reactions are well-documented for various bicyclo[3.3.1]nonane systems, often catalyzed by acid or base, to construct more complex molecular architectures. rsc.org For instance, the condensation of 3-azabicyclo[3.3.1]nonanones with various aldehydes and amines is a known synthetic route. chemijournal.com However, specific examples of condensation reactions involving the C-3 ketone of this compound have not been reported.
Reactions Involving Heteroatoms (Oxygen and Nitrogen) within the Bicyclic System
The presence of both an oxygen and a nitrogen atom within the bicyclic core of this compound introduces further possibilities for chemical modification. The nitrogen atom, for instance, could potentially undergo alkylation or acylation reactions. The lactam functionality also presents opportunities for specific chemical transformations. Currently, there is no available literature detailing such reactions for this specific molecule.
Ring Modification Reactions of the Bicyclo[3.3.1]nonane Core
Alterations to the bicyclic framework itself can lead to novel and structurally diverse compounds.
Ring Expansion Strategies
Ring expansion reactions of bicyclic systems can provide access to medium-sized rings, which are of interest in various areas of chemistry. While there are general methods for ring expansion of cyclic ketones, specific strategies applied to this compound have not been documented in the scientific literature. Research on related bicyclic systems suggests that such transformations are feasible, but direct application to the title compound remains an unexplored area of research. evitachem.com
Ring Opening Processes
While specific studies detailing the ring-opening reactions of this compound are not extensively documented, the reactivity of analogous bicyclic lactams and lactones provides valuable insights into potential pathways. The inherent strain in the bicyclo[3.3.1]nonane framework, coupled with the reactivity of the lactam (cyclic amide) bond, suggests that this compound can undergo ring-opening under various conditions.
One of the primary modes of ring-opening for lactams is hydrolysis, which can be catalyzed by either acid or base. This process would cleave the amide bond to yield a substituted aminocyclohexane carboxylic acid derivative. The precise conditions and regioselectivity of this hydrolysis would be influenced by the stereochemistry of the bicyclic system.
Furthermore, ring-opening metathesis polymerization (ROMP) is a powerful technique for the cleavage and polymerization of strained cyclic olefins. Although this compound itself is saturated, the synthesis of unsaturated analogs could open the door to ROMP. For instance, the synthesis of related 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives has been reported, which could potentially undergo ring-opening reactions. nih.gov
Studies on other bicyclic lactams have shown that the reactivity towards ring-opening is highly dependent on the ring size and the nature of the substituents. For example, bicyclic lactams with smaller ring systems often exhibit greater ring strain and are therefore more susceptible to ring-opening reactions.
Derivatization Strategies and Synthesis of Novel Scaffolds
The 2-Oxa-4-aza-bicyclo[3.3.1]nonane scaffold serves as a versatile template for the synthesis of a diverse array of novel molecular structures. Derivatization can be achieved through modification of the lactam functionality, functionalization of the bicyclic core, or by using the entire bicyclic system as a building block in more complex syntheses.
A key strategy for derivatization involves the base-promoted heterocyclization of appropriately substituted cyclohexyl carbamates. For instance, the reaction of alkyl N-(trans-3,cis-4-dibromocyclohex-1-yl)carbamates with a base like sodium hydride can lead to the formation of 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives. nih.gov This approach highlights the potential to introduce a variety of substituents onto the bicyclic framework by starting with appropriately functionalized cyclohexyl precursors.
The lactam nitrogen can also be a site for derivatization. N-alkylation or N-arylation can be accomplished using standard synthetic methodologies, allowing for the introduction of a wide range of functional groups. These modifications can significantly alter the physical, chemical, and biological properties of the resulting compounds.
Furthermore, the carbonyl group of the lactam can be targeted for reactions such as reduction to the corresponding amine or reaction with organometallic reagents to introduce new carbon-carbon bonds. Such transformations would lead to the formation of novel bicyclic amine and amino alcohol scaffolds.
The synthesis of more complex, polycyclic systems can also be envisioned starting from the 2-Oxa-4-aza-bicyclo[3.3.1]nonane core. For example, the functional groups present on the bicyclic ring can be used as handles for further annulation reactions, leading to the construction of novel and intricate molecular architectures with potential applications in drug discovery and materials science. The synthesis of various azabicyclo[3.3.1]nonane derivatives has been explored for their potential as therapeutic agents. google.comnih.govrsc.org
Below is a table summarizing some of the synthetic approaches to related bicyclic systems that could be adapted for the derivatization of this compound:
| Starting Material | Reagents and Conditions | Product | Reference |
| Alkyl N-(trans-3,cis-4-dibromocyclohex-1-yl)carbamates | Sodium Hydride, DMF | 2-Oxa-4-azabicyclo[3.3.1]non-3-ene derivatives | nih.gov |
| Aromatic ketones, paraformaldehyde, dimethylamine | One-pot tandem Mannich annulation | 3-Azabicyclo[3.3.1]nonane derivatives | rsc.org |
| Methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates | α,β-unsaturated carbonyl compounds, Michael reaction | Substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates | researchgate.net |
Applications of 2 Oxa 4 Aza Bicyclo 3.3.1 Nonan 3 One and Its Derivatives in Advanced Chemical Research
Medicinal Chemistry Research (as a Drug Scaffold)
The inherent structural rigidity and stereochemical complexity of the bicyclo[3.3.1]nonane system make it an excellent scaffold for developing drugs with high receptor specificity and bioavailability. The introduction of heteroatoms, such as nitrogen and oxygen, to create structures like 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one, further enhances the potential for diverse biological activities by enabling specific hydrogen bonding and other non-covalent interactions with biological targets.
Development of Antimicrobial Agents
Derivatives of the azabicyclo[3.3.1]nonane core have demonstrated significant potential as antimicrobial agents. Research has shown that modifying the core structure, particularly at the aryl positions, can lead to potent antibacterial and antifungal compounds.
A study on novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones revealed potent activity against a range of microbial organisms. mdpi.com Specific derivatives showed high inhibition against bacteria like Bacillus subtilis and Salmonella typhi, and fungi such as Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations as low as 6.25 μg/mL. mdpi.com Similarly, a series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones also exhibited significant activity against various bacterial and fungal strains. iupac.org These findings underscore the importance of the bicyclic framework in the development of new antimicrobial drugs. acs.orgmdpi.com
Table 1: Antimicrobial Activity of Selected 3-Azabicyclo[3.3.1]nonan-9-one Derivatives
| Compound Type | Target Organism | Activity Level (MIC) | Reference |
|---|---|---|---|
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones | Bacillus subtilis | 6.25 μg/mL | mdpi.com |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones | Salmonella typhi | 6.25 μg/mL | mdpi.com |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones | Candida albicans | 6.25 μg/mL | mdpi.com |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones | Cryptococcus neoformans | 6.25 μg/mL | mdpi.com |
Research into Cytotoxic Agents and Apoptosis Induction
The 3-azabicyclo[3.3.1]nonane pharmacophore is present in naturally occurring alkaloids that possess a range of biological activities, including anticancer properties. acs.orgmdpi.com This has spurred research into synthetic derivatives as potential cytotoxic agents for cancer therapy.
Studies have found that derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one exhibit excellent antitumor activity. acs.orgwikipedia.org For instance, novel bicyclo[3.3.1]nonane derivatives synthesized from acetoacetanilides and 1,3,5-trinitrobenzene (B165232) were evaluated for their cytotoxic effects on Ehrlich Ascites Carcinoma (EAC) cells. acs.org The results showed that a derivative with a 4-methoxy substituent on the phenylcarbamoyl moiety was the most potent, with an IC₅₀ value of 110.65 μg/ml, inducing cell death through the loss of mitochondrial integrity. acs.org Other research has highlighted that 9-azabicyclo[3.3.1]nonane derivatives also possess cytotoxic properties. mdpi.com Furthermore, spiro-fused 3-azabicyclo[3.1.0]hexanes have shown significant antiproliferative activity against various human tumor cell lines, including leukemia, cervical carcinoma, and melanoma. bldpharm.comrsc.org
Table 2: Cytotoxicity of Bicyclo[3.3.1]nonane Derivatives against Ehrlich Ascites Carcinoma (EAC) Cells
| Derivative Substituent | IC₅₀ Value (μg/ml) | Reference |
|---|---|---|
| 4-methoxyphenylcarbamoyl | 110.65 | acs.org |
| 2-methoxyphenylcarbamoyl | 148.23 | acs.org |
Neuropharmacological Investigations and Receptor Ligand Development
The rigid conformation of the bicyclo[3.3.1]nonane skeleton is ideal for designing ligands that can selectively bind to specific receptor subtypes in the central nervous system. This has led to extensive investigation into their neuropharmacological applications.
Derivatives of heterocyclic bicyclo[3.3.1]nonan-9-ones have been identified as potent and specific agonists for κ-opioid receptors. nih.gov Molecular modeling has shown that these compounds fit well with the structure of known κ-selective ligands. nih.gov The azabicyclo[3.3.1]nonane scaffold is also a privileged structure in the development of ligands for other receptors. Derivatives have been explored as dopamine (B1211576) D3 receptor ligands, antagonists for the 5-HT3 receptor, and ligands with high affinity for various nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com These applications are crucial for developing treatments for psychotic and neurodegenerative disorders. mdpi.com
Enzyme Inhibitor Design
The unique three-dimensional structure of the this compound core makes it a promising candidate for the design of specific enzyme inhibitors. Research on related bicyclic lactams and azabicyclononanes has demonstrated their potential to inhibit a variety of enzymes.
The β-lactam ring, a key feature in some bicyclic structures, is known to inhibit serine enzymes such as human leukocyte elastase (HLE). sigmaaldrich.com More broadly, bicyclo[3.3.1]nonanol derivatives have been identified as novel inhibitors of heat shock protein 90 (HSP90), a key target in cancer therapy. researchgate.net These compounds were found to inhibit the ATPase activity of HSP90, disrupting the protein folding machinery in cancer cells. researchgate.net Other research has focused on developing inhibitors for enzymes like glycosidases and cysteine proteases using bicyclic scaffolds. researchgate.netresearchgate.net For example, a series of 6-substituted amino-4-oxa-1-azabicyclo iupac.orgsigmaaldrich.comheptan-7-one derivatives were designed as potent inhibitors of cathepsins B, L, K, and S. researchgate.net
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of the bicyclo[3.3.1]nonane scaffold. SAR studies help identify the chemical features responsible for biological activity, guiding the design of more potent and selective derivatives.
For antimicrobial derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonanone, SAR studies have indicated that the presence of electron-withdrawing groups at the ortho and para positions of the aryl rings enhances both antibacterial and antifungal activities. mdpi.com In the context of cytotoxic agents, research on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones found that substitution with electron-donating groups (like –OCH₃) decreased cytotoxicity, while electron-withdrawing halogen groups led to strong cytotoxicity. acs.orgwikipedia.org In the development of enzyme inhibitors, SAR studies of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors revealed that constraining the piperidine (B6355638) ring into a rigid aza-bridged bicyclic scaffold was beneficial for inhibitory activity. wikipedia.org
Materials Science Applications
Beyond medicinal chemistry, bicyclic lactams like this compound are valuable monomers for the synthesis of advanced polymers. The ring strain and functionality of these bicyclic compounds allow for their use in ring-opening polymerizations to create polymers with unique properties.
Bicyclic lactams can undergo anionic ring-opening polymerization to produce polyamides containing monocyclic rings within the polymer chain. mdpi.com This process often imparts desirable physical properties to the resulting polymer, such as increased melting points and higher glass transition temperatures, compared to polymers derived from simple monocyclic monomers. mdpi.com The synthesis and polymerization of various atom-bridged bicyclic monomers, including lactams, have been surveyed, highlighting their potential to create novel polymeric materials. mdpi.comacs.org
The rigid bicyclo[3.3.1]nonane framework has also been explored as a structural component in the design of "molecular tweezers." These are host molecules with open cavities capable of binding specific guest molecules through non-covalent interactions. nih.govacs.org The defined geometry of the bicyclic scaffold provides the necessary rigidity for the tweezer's arms, enabling selective recognition of guest molecules, which has applications in sensing, catalysis, and the development of molecular machines. nih.gov
Polymer Chemistry and Polymerizability as Bicyclic Monomers
Bicyclic monomers, including lactams, ureas, and urethanes, are a significant class of compounds in polymer chemistry due to their ability to undergo ring-opening polymerization to produce polymers with monocyclic repeating units. nih.govgoogle.com The polymerizability of these bicyclic systems is driven by several factors, including ring strain, the formation of more stable conformations in the resulting polymer chain, and entropic considerations. nih.gov
While direct studies on the polymerizability of this compound are not extensively documented in the reviewed literature, the behavior of analogous bicyclic urethanes and lactams provides valuable insights. For instance, the related compound, 1-aza-3-oxabicyclo[3.3.1]nonan-2-one, is a known bicyclic urethane (B1682113) monomer. nih.govgoogle.com The polymerization of such monomers can proceed through anionic or cationic mechanisms, depending on the nature of the monomer and the initiator used. nih.gov
The general polymerization behavior of related bicyclic monomers is summarized in the table below:
| Monomer Type | Polymerization Mechanism | Reference |
| Bicyclic Lactams | Anionic | nih.govgoogle.com |
| Bicyclic Ureas | Anionic | nih.gov |
| Bicyclic Urethanes | Anionic, Cationic | nih.gov |
The resulting polymers from the ring-opening of bicyclic monomers often exhibit unique properties and stereoregularity, making them suitable for various applications.
Exploration in Other Specialty Materials
The rigid bicyclo[3.3.1]nonane framework is a key structural motif in various specialty materials. While specific applications of this compound in this area are not detailed, the broader class of 9-azabicyclo[3.3.1]nonane derivatives has been explored for the development of novel materials with potential therapeutic applications. nih.gov For instance, derivatives of 9-azabicyclo[3.3.1]nonane have been investigated as monoamine reuptake inhibitors, which are useful in the treatment of various neurological and psychiatric disorders. nih.gov
Supramolecular Chemistry and Molecular Recognition Phenomena
The well-defined three-dimensional structure of the bicyclo[3.3.1]nonane skeleton makes it an attractive scaffold for the design of molecules capable of molecular recognition.
Derivatives of bicyclo[3.3.1]nonane have shown promise as ion receptors. nih.gov The cleft-like shape of these molecules allows them to selectively bind with specific ions. The rigidity of the bicyclic framework contributes to the preorganization of binding sites, enhancing the selectivity and affinity for target ions. While direct application of this compound as an ion receptor is not explicitly reported, the structural features suggest its potential in this area.
The bicyclo[3.3.1]nonane framework can be incorporated into larger cyclic structures to form metallocycles. nih.gov These structures, containing metal ions coordinated to the bicyclic ligands, are of interest in areas such as catalysis and materials science. The specific geometry of the bicyclic unit can influence the coordination geometry around the metal center, thereby tuning the properties of the resulting metallocycle.
Molecular tweezers are molecules with a pincer-like shape that can bind to guest molecules. The bicyclo[3.3.1]nonane scaffold has been utilized in the construction of such molecular tweezers. nih.gov The rigid structure of the bicyclic unit provides a well-defined cavity for encapsulating guest molecules, leading to applications in sensing, catalysis, and drug delivery.
Catalysis Research (e.g., Asymmetric Catalysis)
The bicyclo[3.3.1]nonane framework is a versatile scaffold for the development of chiral catalysts and ligands for asymmetric catalysis. rsc.org The rigid and well-defined stereochemistry of this bicyclic system allows for effective transfer of chirality during a chemical reaction.
While direct catalytic applications of this compound are not extensively documented, research on related bicyclo[3.3.1]nonane derivatives highlights the potential of this structural motif in catalysis. For instance, derivatives of 3-azabicyclo[3.3.1]nonane have been widely studied in the context of catalysis. rsc.org Furthermore, organocatalytic methods have been developed for the stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives, indicating the compatibility of this bicyclic system with catalytic processes.
In one study, this compound was reported as a byproduct in the synthesis of precursors for Pt(II) complexes with potential antitumor properties, suggesting its formation is feasible under certain catalytic conditions. nih.gov
The use of the broader class of bicyclo[3.3.1]nonane derivatives in catalysis is promising, and further research may explore the specific catalytic potential of this compound and its derivatives.
No specific research findings on the agricultural applications of this compound and its derivatives as agrochemicals are publicly available at this time.
Extensive searches for documented uses of the specific chemical compound this compound and its direct derivatives within the field of agricultural chemistry have not yielded any specific research findings or data. Consequently, a detailed section on its applications as agrochemicals, including research findings and data tables, cannot be provided. The current body of scientific literature does not appear to contain information regarding the synthesis, testing, or application of this particular bicyclic compound or its derivatives for purposes such as herbicides, pesticides, or fungicides.
Advanced Characterization Techniques for 2 Oxa 4 Aza Bicyclo 3.3.1 Nonan 3 One and Its Derivatives
Spectroscopic Methods
Spectroscopic techniques are fundamental in determining the molecular structure of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one and its analogs. Infrared spectroscopy, high-resolution mass spectrometry, and elemental analysis each provide critical pieces of information that, when combined, offer a detailed molecular portrait.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, the IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the lactam ring. This peak typically appears in the range of 1630-1750 cm⁻¹. For instance, in steroid-bicyclo[3.3.1]nonane derivatives, a ketone carbonyl stretch is observed at 1706 cm⁻¹. ichem.md In derivatives of 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene, the C=O stretching vibration of an amide is observed around 1656 cm⁻¹ and a benzoyl group at 1636 cm⁻¹. mdpi.com
Another key feature is the N-H stretching vibration of the secondary amine within the lactam, which is expected to produce a moderate to sharp band around 3200-3400 cm⁻¹. A bicyclo[3.3.1]nonane-steroid derivative showed N-H stretching vibrations at 3400 and 3322 cm⁻¹. ichem.md The C-O-C stretching vibration of the ether linkage within the oxa-aza ring system typically appears in the 1050-1250 cm⁻¹ region. Furthermore, C-H stretching vibrations of the aliphatic backbone are expected in the 2850-3000 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound Example (Wavenumber cm⁻¹) |
| Lactam C=O | Stretching | 1630-1750 | 1706 (Ketone in bicyclo-steroid derivative) ichem.md |
| N-H | Stretching | 3200-3400 | 3400, 3322 (Amine in bicyclo-steroid derivative) ichem.md |
| C-O-C | Stretching | 1050-1250 | Not specified in provided context |
| Aliphatic C-H | Stretching | 2850-3000 | Not specified in provided context |
Table 1: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is indispensable for determining the precise molecular weight and elemental composition of this compound. This technique provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
For the parent compound, C₇H₁₁NO₂, the calculated exact mass is 141.07898 Da. HR-MS analysis of its derivatives provides crucial confirmation of their structures. For example, the HRMS (EI) of 2,6-Di(4-chlorophenyl)-4,8-di(4-fluorobenzoyl)-2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene (C₃₀H₁₉Cl₂F₂N₅O₂) showed a calculated m/z of 589.0884 and a found m/z of 589.0878. mdpi.com Similarly, for 4,8-Diacetyl-2,6-di(4-chlorophenyl)-2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene (C₂₀H₁₇Cl₂N₅O₂), the calculated m/z was 429.0760 and the found value was 429.0752. mdpi.com These examples highlight the accuracy of HR-MS in confirming the elemental composition of complex bicyclic systems.
The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, revealing the stability of the bicyclic core and the nature of its substituents.
| Compound | Molecular Formula | Calculated m/z | Found m/z |
| 2,6-Di(4-chlorophenyl)-4,8-di(4-fluorobenzoyl)-2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene | C₃₀H₁₉Cl₂F₂N₅O₂ | 589.0884 | 589.0878 mdpi.com |
| 4,8-Diacetyl-2,6-di(4-chlorophenyl)-2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene | C₂₀H₁₇Cl₂N₅O₂ | 429.0760 | 429.0752 mdpi.com |
Table 2: High-Resolution Mass Spectrometry Data for Derivatives of the Bicyclo[3.3.1]nonane System.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This classical technique is used to verify the empirical and molecular formula of a newly synthesized compound, including derivatives of this compound.
For a bicyclo[3.3.1]nonane-steroid derivative with the formula C₄₃H₃₇NO₇, the calculated elemental composition was C, 75.98%; H, 5.49%; and N, 2.06%. The experimentally found values were C, 75.94%; H, 5.46%; and N, 2.04%, which are in excellent agreement with the calculated values. ichem.md This close correlation confirms the proposed molecular formula and the purity of the synthesized compound.
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| Bicyclo[3.3.1]nonane-steroid derivative | C₄₃H₃₇NO₇ | C: 75.98, H: 5.49, N: 2.06 | C: 75.94, H: 5.46, N: 2.04 ichem.md |
Table 3: Elemental Analysis Data for a Bicyclo[3.3.1]nonane Derivative.
Crystallographic Studies for Structural Elucidation
The bicyclo[3.3.1]nonane framework is known to exist in several conformations, most commonly the chair-chair, chair-boat, and boat-boat forms. The preferred conformation is influenced by the nature and position of heteroatoms and substituents.
Studies on related 3-thia-7-azabicyclo[3.3.1]nonan-9-one derivatives have revealed both chair-boat and chair-chair conformations in the solid state. For example, a single crystal X-ray diffraction analysis of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one showed a boat conformation for the nitrogen-containing ring and a chair conformation for the sulfur-containing ring. nih.gov In contrast, 2,4-Bis(3-fluoro-phenyl)-3-aza-bicyclo-[3.3.1]nonan-9-one adopts a chair-chair conformation. bldpharm.com
In the case of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, a single crystal X-ray diffraction analysis was also performed, providing detailed structural insights. acs.org The conformation of the this compound ring system is expected to be influenced by the planar nature of the lactam group, which may favor a particular conformation to minimize steric strain. Empirical force field calculations on 2-oxabicyclo[3.3.1]nonane suggest that the chair-chair and boat-chair conformers are of similar energy. researchgate.net
| Compound | Conformation | Key Structural Features |
| 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Boat-Chair nih.gov | Nitrogen-containing ring in a boat, sulfur-containing ring in a chair. |
| 2,4-Bis(3-fluoro-phenyl)-3-aza-bicyclo-[3.3.1]nonan-9-one | Chair-Chair bldpharm.com | Aryl groups in equatorial orientations. |
| 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat nih.gov | Sulfur atom in the boat portion of the bicyclic ring. |
| 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate | Chair-Chair nih.gov | - |
Table 4: Conformations of Bicyclo[3.3.1]nonane Derivatives Determined by X-ray Crystallography.
Future Research Directions and Outlook for 2 Oxa 4 Aza Bicyclo 3.3.1 Nonan 3 One
Untapped Synthetic Methodologies and Scalability
Current synthetic approaches to the broader class of azabicyclo[3.3.1]nonanones often rely on multicomponent reactions like the Mannich reaction. chemijournal.com However, the synthesis of the specific 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one core may require the exploration of more tailored and potentially more efficient synthetic routes.
Potential Untapped Synthetic Strategies:
Intramolecular Cyclization of Functionalized Piperidines: A promising and largely unexplored route involves the synthesis of appropriately substituted piperidine (B6355638) precursors followed by an intramolecular cyclization to form the oxazinanone ring. This could involve the cyclization of a 4-hydroxy-piperidine-3-carboxylic acid derivative or a related species, where the hydroxyl and carboxyl groups are suitably positioned for lactone formation. The stereochemistry of the substituents on the piperidine ring would be crucial in controlling the stereochemical outcome of the final bicyclic product.
Domino and Cascade Reactions: The development of domino or cascade reactions could provide a highly efficient and atom-economical approach to the this compound scaffold. For instance, a tandem Michael addition-hemiacetalization-Michael reaction, which has been successfully employed for the synthesis of related 3-oxabicyclo[3.3.1]nonan-2-one derivatives, could be adapted. nih.gov
Intramolecular Nitroso Diels-Alder Reaction: The intramolecular nitroso Diels-Alder reaction is a powerful tool for the construction of bicyclic systems containing a nitrogen-oxygen bond. nih.gov A strategy involving a suitably designed diene-containing hydroxamic acid precursor could lead to the direct formation of the this compound core in a single, stereocontrolled step.
Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for the formation of cyclic structures. A potential strategy could involve the synthesis of a diene-containing amino acid derivative, which could then undergo RCM to form the eight-membered ring, followed by lactonization to yield the target bicyclic lactam. nih.gov
Scalability Challenges and Opportunities:
Exploration of Novel Reactivity Patterns and Transformation Pathways
The unique arrangement of heteroatoms and functional groups in this compound suggests a rich and unexplored reactivity profile.
Key Areas for Reactivity Exploration:
Lactam Ring Opening: The reactivity of the bicyclic lactam is of primary interest. Hydrolytic or aminolytic ring-opening would provide access to functionalized piperidine derivatives that could serve as valuable building blocks for other complex molecules. The conditions required for this transformation and the stereochemical outcome would be important aspects to investigate.
Reduction of the Lactam: Reduction of the lactam moiety would yield the corresponding bicyclic amino alcohol. The choice of reducing agent could potentially allow for the selective reduction of the amide carbonyl, providing access to a new class of 2-Oxa-4-aza-bicyclo[3.3.1]nonane derivatives.
Functionalization of the Bicyclic Core: The carbon framework of the bicyclic system presents opportunities for further functionalization. For instance, selective oxidation or halogenation at specific positions could introduce new functional groups, enabling the synthesis of a diverse library of derivatives.
Bridgehead Reactivity: The reactivity of the bridgehead positions (C1 and C5) is another area ripe for exploration. While typically less reactive, the influence of the adjacent heteroatoms might allow for unique transformations at these sites.
Rational Design of Derivatives for Targeted Applications
The rigid, three-dimensional structure of the this compound scaffold makes it an attractive template for the rational design of molecules with specific biological activities. Many derivatives of the parent azabicyclo[3.3.1]nonane have shown promise in medicinal chemistry, and it is plausible that this oxaza-analog could also serve as a privileged scaffold. nih.govbohrium.comrsc.org
Strategies for Derivative Design:
Substitution at the Nitrogen Atom: The nitrogen atom of the lactam provides a convenient handle for introducing a wide variety of substituents. By varying the nature of the N-substituent, it may be possible to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Introduction of Functional Groups on the Carbocyclic Ring: The synthesis of derivatives with substituents on the six-membered carbocyclic ring would significantly expand the chemical space. These substituents could be designed to interact with specific biological targets. For example, the introduction of aromatic or hydrogen-bonding groups could enhance binding to protein active sites.
Stereochemical Diversity: The synthesis of different stereoisomers of this compound and its derivatives will be crucial. It is well-established that the biological activity of chiral molecules is often highly dependent on their stereochemistry.
Interdisciplinary Research Opportunities and Collaborations
The full potential of this compound can only be realized through a multidisciplinary approach, fostering collaborations between synthetic chemists, computational chemists, biologists, and material scientists.
Potential Collaborative Areas:
Computational Chemistry: Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the conformational preferences, electronic properties, and reactivity of the molecule. These studies can help to guide synthetic efforts and predict the properties of novel derivatives.
Biological Screening: Collaboration with biologists will be essential for evaluating the biological activity of newly synthesized derivatives. High-throughput screening against a variety of biological targets could identify promising lead compounds for drug discovery programs. The known bioactivities of related azabicyclo[3.3.1]nonanes suggest that derivatives of the title compound could be explored for applications as anticancer, antimicrobial, or central nervous system active agents. rsc.org
Material Science: The rigid bicyclic structure of this compound could also be of interest to material scientists. Derivatives with specific functional groups might be explored for their potential use in the development of novel polymers or as ligands for the synthesis of metal-organic frameworks (MOFs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
